1-(3-Methoxypropyl)-4-piperidinamine
Overview
Description
1-(3-Methoxypropyl)-4-piperidinamine, also known as this compound, is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
1-(3-Methoxypropyl)piperidin-4-amine is a synthetic intermediate used in the synthesis of Prucalopride Succinate . Prucalopride Succinate is a selective 5-HT4 receptor agonist . The 5-HT4 receptor is a type of serotonin receptor that is primarily found in the gastrointestinal tract, heart, and brain. It plays a crucial role in the regulation of the bowel movement and other functions.
Mode of Action
As a 5-HT4 receptor agonist, 1-(3-Methoxypropyl)piperidin-4-amine (via Prucalopride Succinate) binds to these receptors and activates them. This activation stimulates the release of additional neurotransmitters such as acetylcholine, which promotes muscle contraction in the intestines, thereby enhancing gastric motility .
Biochemical Pathways
The activation of the 5-HT4 receptors leads to the stimulation of the gastrointestinal tract motility and secretion, and the inhibition of visceral sensitivity . This results in increased bowel movements and relief from constipation .
Pharmacokinetics
It is metabolized in the liver and excreted in the feces and urine .
Result of Action
The primary result of the action of 1-(3-Methoxypropyl)piperidin-4-amine is the alleviation of chronic constipation . By stimulating the 5-HT4 receptors, it enhances gastric motility, leading to increased bowel movements .
Biochemical Analysis
Biochemical Properties
It is known to be used in the synthesis of Prucalopride Succinate , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in this process
Cellular Effects
Given its role in the synthesis of Prucalopride Succinate , it may influence cell function by modulating the activity of the 5-HT4 receptor. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely to exert its effects at the molecular level through its role in the synthesis of Prucalopride Succinate . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
It is likely to interact with enzymes or cofactors involved in the synthesis of Prucalopride Succinate
Properties
IUPAC Name |
1-(3-methoxypropyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-12-8-2-5-11-6-3-9(10)4-7-11/h9H,2-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXAJGFVNMKLML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477332 | |
Record name | 1-(3-methoxypropyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179474-79-4 | |
Record name | 1-(3-Methoxypropyl)-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179474-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Methoxypropyl)-4-piperidinamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179474794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-methoxypropyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-methoxypropyl)-4-piperidinamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.022 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(3-Methoxypropyl)-4-piperidinamine in pharmaceutical chemistry?
A1: this compound is a crucial intermediate in synthesizing Prucalopride. [, , ] Prucalopride succinate is a highly selective and specific 5-HT4 receptor agonist used as a novel intestinal motility drug. [] The development of efficient and scalable synthesis methods for this intermediate is essential for the large-scale production of Prucalopride.
Q2: Can you describe the different synthesis methods for this compound discussed in the research papers?
A2: The research papers outline two main methods for synthesizing this compound:
- Method 1: This method utilizes 1-(3-methoxypropyl)-4-piperidone as the starting material. [] It involves a two-step process:
- Method 2: This method starts with 4-aminopiperidine. [] The synthesis involves:
Q3: What are the advantages and disadvantages of each synthesis method?
A3:
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